

Application Note: A Robust Two-Step Synthesis of 2-(2-Benzyloxyphenoxy)ethylamine

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Compound of Interest

| | |
|----------------|----------------------------------|
| Compound Name: | 2-(2-Benzyloxyphenoxy)ethylamine |
| CAS No.: | 72955-81-8 |
| Cat. No.: | B016223 |

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Abstract

This application note provides a detailed, reliable, and efficient two-step protocol for the synthesis of **2-(2-Benzyloxyphenoxy)ethylamine**, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the beta-blocker Carvedilol. The described methodology circumvents challenges associated with direct alkylation of aminophenols by employing a strategy that involves the benzylation of a nitrile-containing precursor, followed by chemical reduction. This approach ensures high selectivity and yields, making it suitable for both research and process development applications. The protocol includes comprehensive step-by-step instructions, explanations of chemical principles, safety precautions, and methods for characterization.

Introduction

2-(2-Benzyloxyphenoxy)ethylamine serves as a critical building block in medicinal chemistry. Its structure is integral to the synthesis of several adrenergic receptor antagonists. A common challenge in preparing such molecules is achieving selective O-alkylation of the phenolic

hydroxyl group in the presence of a reactive amino group, which can lead to undesired N-alkylation and di-alkylation byproducts.[1]

To overcome this, the presented protocol adopts a two-step synthetic route:

- **Williamson Ether Synthesis:** The phenolic hydroxyl group of 2-(2-hydroxyphenyl)acetonitrile is selectively alkylated with benzyl bromide. This classic and robust reaction forms the stable ether linkage.[2][3]
- **Nitrile Reduction:** The nitrile functional group of the resulting 2-(2-benzyloxyphenoxy)acetonitrile is then reduced to the primary amine, yielding the final product.

This strategy protects the amine functionality in a latent form (as a nitrile) during the etherification step, thus preventing side reactions and simplifying purification.

Overall Reaction Scheme

Step 1: Synthesis of 2-(2-Benzyloxyphenoxy)acetonitrile  Step 1 Reaction Scheme

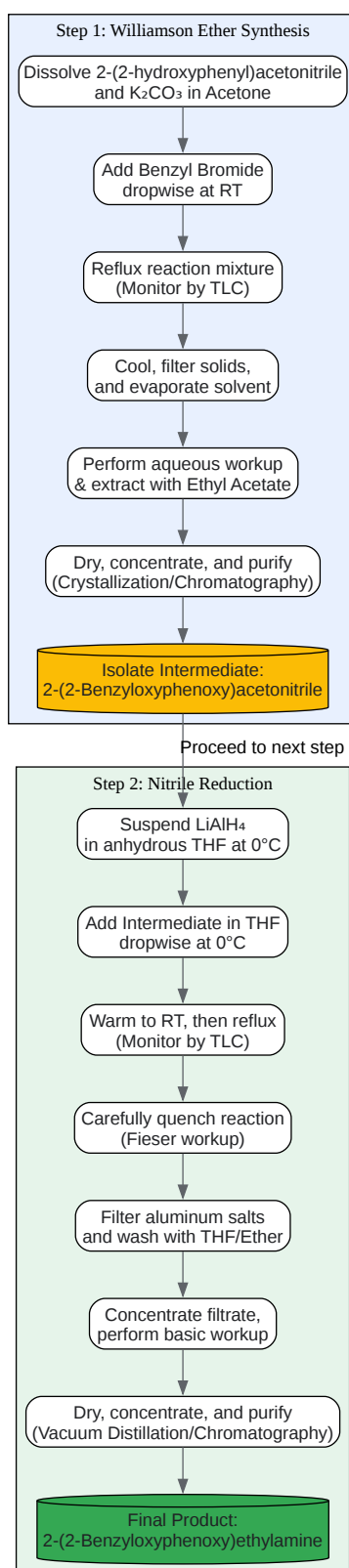
Step 2: Reduction to **2-(2-Benzyloxyphenoxy)ethylamine**  Step 2 Reaction Scheme

Experimental Protocol

Materials and Reagents

| Reagent/Material | M.W. | CAS No. | Supplier | Notes |
|---|--------|------------|-------------------|------------------------------------|
| 2-(2-Hydroxyphenyl)acetone nitrile | 133.15 | 38653-33-3 | Sigma-Aldrich | Starting Material |
| Benzyl Bromide | 171.04 | 100-39-0 | Sigma-Aldrich | Lachrymator, handle in fume hood |
| Potassium Carbonate (K ₂ CO ₃) | 138.21 | 584-08-7 | Sigma-Aldrich | Anhydrous, fine powder |
| Acetone | 58.08 | 67-64-1 | Fisher Scientific | Anhydrous |
| Lithium Aluminum Hydride (LiAlH ₄) | 37.95 | 16853-85-3 | Sigma-Aldrich | Pyrophoric, handle with care |
| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Sigma-Aldrich | Anhydrous, inhibitor-free |
| Diethyl Ether | 74.12 | 60-29-7 | Fisher Scientific | Anhydrous |
| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | VWR | Concentrated (37%) and 2M solution |
| Sodium Sulfate (Na ₂ SO ₄) | 142.04 | 7757-82-6 | Sigma-Aldrich | Anhydrous |
| Ethyl Acetate | 88.11 | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | - | 110-54-3 | Fisher Scientific | ACS Grade |

Step-by-Step Synthesis Workflow



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Caption: Overall synthetic workflow from starting materials to final product.

Protocol for Step 1: Synthesis of 2-(2-Benzyloxyphenoxy)acetonitrile

- **Reaction Setup:** To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(2-hydroxyphenyl)acetonitrile (10.0 g, 75.1 mmol) and anhydrous potassium carbonate (20.8 g, 150.2 mmol, 2.0 eq).
- **Solvent Addition:** Add 200 mL of anhydrous acetone. Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate serves as a mild base to deprotonate the phenol, which is preferable for avoiding side reactions.^[4]
- **Reagent Addition:** Add benzyl bromide (14.1 g, 82.6 mmol, 1.1 eq) dropwise to the stirring suspension over 10 minutes.
- **Reaction:** Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
- **Work-up:** Cool the reaction mixture to room temperature. Filter off the potassium salts using a Büchner funnel and wash the solid cake with acetone (2 x 30 mL).
- **Isolation:** Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 150 mL of ethyl acetate.
- **Purification:** Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield a crude oil or solid.
- **Final Purification:** The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel to afford 2-(2-benzyloxyphenoxy)acetonitrile as a white solid.

Protocol for Step 2: Reduction to 2-(2-Benzyloxyphenoxy)ethylamine

SAFETY NOTE: Lithium aluminum hydride (LiAlH_4) is a highly reactive, pyrophoric solid that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

- **Reaction Setup:** To a 500 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, carefully add LiAlH_4 (4.3 g, 112.7 mmol, 1.5 eq relative to the nitrile) to 150 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.
- **Reagent Addition:** Dissolve the 2-(2-benzyloxyphenoxy)acetonitrile (from Step 1, assuming 100% yield, 75.1 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH_4 suspension over 45-60 minutes, maintaining the internal temperature below 10°C .
- **Reaction:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 66°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
- **Quenching (Fieser Workup):** Cool the reaction mixture back to 0°C in an ice bath. **CAUTION:** Exothermic reaction and hydrogen gas evolution. Slowly and carefully add the following reagents dropwise in sequence:
 - 4.3 mL of water
 - 4.3 mL of 15% (w/v) aqueous NaOH
 - 12.9 mL of water Stir the resulting granular white suspension vigorously for 30 minutes.
- **Isolation:** Filter the aluminum salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF (3 x 50 mL).
- **Purification:** Combine the organic filtrates and dry over anhydrous Na_2SO_4 . Filter and concentrate under reduced pressure to yield the crude **2-(2-benzyloxyphenoxy)ethylamine** as an oil.
- **Final Purification:** The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and slowly

add a solution of HCl in ether until precipitation is complete. Filter the resulting solid and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

- ^1H NMR (CDCl_3): Expect characteristic peaks for the aromatic protons (δ ~6.8-7.5 ppm), the benzylic methylene protons (δ ~5.1 ppm, singlet), and the two ethylamine methylene groups (δ ~2.8-3.1 ppm and ~3.9-4.1 ppm, triplets).
- ^{13}C NMR (CDCl_3): Expect signals for the aromatic carbons, the benzylic carbon (~71 ppm), and the two aliphatic carbons of the ethylamine chain.
- Mass Spectrometry (ESI+): Calculate and verify the $[\text{M}+\text{H}]^+$ ion. For $\text{C}_{15}\text{H}_{17}\text{NO}_2$, the expected monoisotopic mass is 243.13.

Conclusion

This application note outlines a validated and highly efficient two-step synthesis for **2-(2-Benzyloxyphenoxy)ethylamine**. By employing a nitrile intermediate, the protocol effectively circumvents the common problem of N-alkylation, leading to a cleaner reaction profile and higher overall yield. The detailed procedures and safety guidelines provided herein are intended to enable researchers and drug development professionals to reliably produce this valuable intermediate for their synthetic needs.

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